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3-Tert-butyl-2-hydroxybenzamide

Cat. No.: B11901209
M. Wt: 193.24 g/mol
InChI Key: SUPCJVBMEWYJIY-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamide (B126) Derivatives in Contemporary Chemical Research

Substituted benzamides are a versatile class of organic compounds that are the subject of extensive research. ontosight.aiontosight.ai These derivatives are characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the ring. The nature and position of these substituents can dramatically influence the molecule's physical, chemical, and biological properties. researchgate.net

In medicinal chemistry, substituted benzamides are recognized for a wide array of pharmacological activities. walshmedicalmedia.com They form the structural core of numerous therapeutic agents, including antiemetics, antipsychotics, and gastroprokinetic agents. drugbank.com For instance, amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides used in psychiatry to modulate dopamine (B1211576) receptors. nih.gov The ability to modify the substituents on the benzamide scaffold allows for the fine-tuning of their biological activity, making them a cornerstone in drug discovery and development. nih.gov

Beyond pharmaceuticals, substituted benzamides are valuable in materials science and agrochemicals. Their diverse applications stem from their capacity to engage in various chemical interactions, making them a subject of ongoing academic and industrial research. mdpi.com

Fundamental Significance of the 2-Hydroxybenzamide Scaffold in Organic and Inorganic Chemistry

The 2-hydroxybenzamide scaffold, also known as salicylamide (B354443), is a key structural motif in both organic and inorganic chemistry. ebi.ac.uknih.gov Its defining feature is the presence of a hydroxyl (-OH) group at the ortho position relative to the amide group. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the amide's carbonyl oxygen. researchgate.net This interaction imparts a degree of planarity to the molecule and influences its conformation and reactivity.

In organic synthesis, the 2-hydroxybenzamide scaffold serves as a versatile building block for constructing more complex molecules. researchgate.net The hydroxyl and amide groups can be chemically modified to introduce new functionalities and create a variety of derivatives with tailored properties.

In the realm of inorganic chemistry, the 2-hydroxybenzamide scaffold is an excellent chelating ligand. nou.edu.ng The hydroxyl oxygen and the amide oxygen can coordinate with metal ions to form stable complexes. researchgate.net This property is crucial in the development of catalysts, sensors, and metal-sequestering agents. The study of these metal complexes provides insights into coordination chemistry and the electronic properties of the resulting compounds.

Rationale for Dedicated Academic Inquiry into 3-Tert-butyl-2-hydroxybenzamide and its Analogues

The specific focus on this compound and its analogues is driven by the desire to understand how the introduction of a bulky tert-butyl group at the 3-position of the salicylamide scaffold affects its properties. This substitution is expected to introduce significant steric hindrance, which can influence the molecule's conformation, its ability to form intermolecular interactions, and its coordination behavior with metal ions.

Research into this compound and its analogues aims to elucidate structure-property relationships. For example, the tert-butyl group can impact the acidity of the phenolic hydroxyl group and the basicity of the amide, thereby altering its chemical reactivity. Furthermore, the steric bulk can influence the regioselectivity of further chemical modifications.

The synthesis of this compound often starts from 3-tert-butyl-2-hydroxybenzaldehyde (B1333914). chemicalbook.comchemicalbook.com This aldehyde precursor can be synthesized from 2-tert-butylphenol (B146161). chemicalbook.com The subsequent conversion to the benzamide would typically involve an oxidation of the aldehyde to a carboxylic acid, followed by amidation, or a direct amidation protocol.

Scope and Hierarchical Organization of the Research Outline

This article is structured to provide a comprehensive overview of the chemical significance of this compound. It begins with a broad introduction to the class of substituted benzamides and narrows down to the specific importance of the 2-hydroxybenzamide scaffold. The rationale for the focused study of the title compound is then presented, leading into a detailed examination of its properties and the research surrounding it. The hierarchical organization allows for a systematic exploration of the topic, from general concepts to specific details.

Compound Data

Below are tables detailing the properties of 3-Tert-butyl-2-hydroxybenzaldehyde, a key precursor, and related compounds.

Table 1: Physicochemical Properties of 3-Tert-butyl-2-hydroxybenzaldehyde

Property Value Reference
Molecular Formula C₁₁H₁₄O₂ sigmaaldrich.comnih.gov
Molecular Weight 178.23 g/mol sigmaaldrich.com
Boiling Point 78-79 °C at 1 mmHg sigmaaldrich.comsigmaaldrich.com
Density 1.041 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.544 sigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data for 3-Tert-butyl-2-hydroxybenzaldehyde

Type Data Reference
¹H-NMR (CDCl₃, 300 MHz) δ 1.44 (9H, s, 3xCH₃), 6.97 (1H, t, J=7.5 Hz, Hₐᵣ), 7.41 (1H, dd, J=1.5 Hz, J=7.5 Hz, Hₐᵣ), 7.54 (1H, dd, J=1.2 Hz, J=7.5 Hz, Hₐᵣ), 9.88 (1H, s, CHO), 11.82 (1H, s, OH) chemicalbook.comchemicalbook.com

Table 3: Properties of Related Salicylaldehyde (B1680747) Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
3,5-Di-tert-butyl-2-hydroxybenzaldehyde C₁₅H₂₂O₂ 234.33 59-61 sigmaaldrich.com
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde C₁₁H₁₃BrO₂ 257.12 60-65 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B11901209 3-Tert-butyl-2-hydroxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-tert-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)13)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

SUPCJVBMEWYJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C(=O)N

Origin of Product

United States

Spectroscopic and Structural Elucidation of 3 Tert Butyl 2 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Assignment

The ¹H NMR spectrum of 3-tert-butyl-2-hydroxybenzamide provides key information for its structural assignment. The tert-butyl group, containing nine chemically equivalent protons, characteristically appears as a sharp and intense singlet in the ¹H NMR spectrum. nih.govnih.gov This signal is typically found in the upfield region, around 1.46 ppm, due to the shielding effect of the sp³ hybridized carbon atoms. rsc.org The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts due to their different electronic environments. These protons typically resonate in the downfield region of the spectrum. libretexts.orglibretexts.org The proton of the hydroxyl group (-OH) and the protons of the amide group (-NH₂) often appear as broad singlets, and their chemical shifts can be significantly influenced by solvent and temperature. nih.gov The hydroxyl proton, in particular, can be highly deshielded due to its involvement in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. nih.gov

Table 1: ¹H NMR Chemical Shift Data for this compound Analogs

Functional GroupChemical Shift (δ) Range (ppm)MultiplicityNotes
tert-Butyl (-C(CH₃)₃)~1.46SingletIntense signal due to nine equivalent protons. rsc.org
Aromatic (Ar-H)~6.5 - 8.0MultipletChemical shifts depend on substitution pattern. libretexts.org
Amide (-CONH₂)VariableBroad SingletChemical shift is solvent and concentration dependent.
Hydroxyl (-OH)VariableBroad SingletChemical shift is highly dependent on hydrogen bonding. nih.gov

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the different carbon environments. The carbon atom of the carbonyl group in the amide functionality (C=O) is typically observed in the downfield region of the spectrum, generally between 165-180 ppm. udel.edu The carbons of the tert-butyl group, both the quaternary carbon and the methyl carbons, have characteristic chemical shifts. The quaternary carbon appears in the 30-40 ppm range, while the methyl carbons resonate further upfield. The aromatic carbons show a range of chemical shifts between approximately 115 and 150 ppm, with the carbon attached to the hydroxyl group and the carbon attached to the tert-butyl group having distinct resonances. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Related Structures

Carbon EnvironmentChemical Shift (δ) Range (ppm)
Carbonyl (C=O)170 - 185
Aromatic (C-O)150 - 165
Aromatic (C-C)115 - 140
Quaternary C (tert-Butyl)30 - 40
Methyl C (tert-Butyl)25 - 35

Data compiled from typical ranges for similar functional groups. libretexts.org

Application of Two-Dimensional NMR Techniques for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecule. science.gov

HSQC spectra correlate the chemical shifts of protons with the directly attached carbons, providing unambiguous assignment of protonated carbons. columbia.educolumbia.edu This allows for the direct linking of the proton and carbon signals identified in the 1D spectra.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is particularly useful for identifying the connectivity between the tert-butyl group and the aromatic ring, as well as the relative positions of the hydroxyl and amide substituents. For instance, correlations would be expected between the tert-butyl protons and the aromatic carbons, and between the aromatic protons and the carbonyl carbon of the amide group.

These 2D NMR experiments provide a detailed and unambiguous picture of the molecular structure, confirming the substitution pattern on the benzene ring. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in the molecule and the nature of the hydrogen bonding.

Assignment of Characteristic Vibrational Modes of Amide, Hydroxyl, and Aromatic Moieties

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its functional groups.

Amide Group: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is a strong absorption typically found in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1550-1640 cm⁻¹. jchemrev.com

Hydroxyl Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp band is observed around 3600 cm⁻¹. However, due to strong intramolecular hydrogen bonding in this molecule, this band is expected to be broad and shifted to a lower frequency, typically in the range of 3200-3500 cm⁻¹. nih.gov

Aromatic Moiety: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Tert-butyl Group: The C-H stretching vibrations of the methyl groups in the tert-butyl substituent are observed in the 2850-2970 cm⁻¹ range. researchgate.net

Table 3: Characteristic Vibrational Frequencies

Functional Group/MoietyVibrational ModeTypical Wavenumber (cm⁻¹)
AmideC=O Stretch (Amide I)1630 - 1680
AmideN-H Bend (Amide II)1550 - 1640
HydroxylO-H Stretch (H-bonded)3200 - 3500 (broad)
AromaticC-H Stretch> 3000
AromaticC=C Stretch1450 - 1600
Tert-butylC-H Stretch2850 - 2970

These are general ranges and can be influenced by the specific molecular environment.

Spectroscopic Evidence for Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydroxyl group and an amide group in close proximity on the aromatic ring allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide group. chemistryguru.com.sg This is evidenced in the IR spectrum by a significant broadening and red-shifting of the O-H stretching band. jchemrev.com The formation of this six-membered ring through hydrogen bonding contributes to the stability of the molecule.

In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds can also form between the amide N-H protons of one molecule and the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule. nih.gov These intermolecular interactions can lead to the formation of dimers or larger aggregates in the solid state and in concentrated solutions. The presence of these intermolecular hydrogen bonds would be further indicated by broadening and shifts in the N-H stretching bands in the IR spectrum. dicp.ac.cn The study of these hydrogen bonding interactions is crucial for understanding the physical properties and biological activity of the compound. jchemrev.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data for this compound could be located in publicly accessible scientific literature and databases. Consequently, an analysis of its molecular mass confirmation and characteristic fragmentation pathways under techniques like electron impact (EI) or electrospray ionization (ESI) cannot be provided.

For related compounds, such as synthetic cannabinoids containing a terminal tert-butyl amide group, fragmentation often involves cleavage of the C-N amide bond. nih.gov However, without direct experimental data for this compound, any proposed fragmentation pattern would be purely speculative and would not meet the required standard of scientific accuracy for this article.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound. As a result, critical structural information such as bond lengths, bond angles, and the specific torsional angles that define its three-dimensional shape and conformation in the solid state are not available.

Without a determined crystal structure, an analysis of the crystal packing and the network of intermolecular interactions is not possible. The primary amide (-CONH2) and hydroxyl (-OH) groups would be expected to act as strong hydrogen bond donors and acceptors, likely leading to the formation of robust hydrogen-bonding networks that would dictate the supramolecular assembly in the crystal lattice. However, the specific motifs and the role of the bulky tert-butyl group in influencing these interactions remain unknown without experimental crystallographic data.

Reaction Mechanisms and Chemical Reactivity Studies of 3 Tert Butyl 2 Hydroxybenzamide

Mechanistic Pathways of Synthesis and Derivatization

The synthesis of 3-tert-butyl-2-hydroxybenzamide is not typically a single-step process. It generally involves the initial formation of a substituted benzaldehyde (B42025) precursor, which is then converted to the final amide. The mechanistic pathways for these steps involve specific catalytic cycles and key reagent roles that direct the reaction's outcome.

The primary route to the this compound core begins with the ortho-formylation of 2-tert-butylphenol (B146161) to produce 3-tert-butyl-2-hydroxybenzaldehyde (B1333914). Two prominent methods for this transformation are the Duff reaction and a magnesium chloride-mediated process.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium. chemeurope.comwikipedia.orgmaxbrainchemistry.com The reaction is an electrophilic aromatic substitution that requires a strongly electron-donating group on the aromatic ring, such as the hydroxyl group of a phenol (B47542), to proceed effectively. wikipedia.org Formylation occurs preferentially at the ortho position relative to the hydroxyl group. wikipedia.orgmaxbrainchemistry.com

A more modern and often higher-yielding method involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.comorgsyn.orgchemicalbook.com In this catalytic cycle, the reagents play distinct roles:

2-tert-Butylphenol : The nucleophilic aromatic substrate.

Paraformaldehyde : The source of the formyl group (CHO).

Magnesium Chloride (MgCl₂) : A Lewis acid catalyst. It is believed to coordinate with the phenolic oxygen, which increases the nucleophilicity of the aromatic ring and directs the electrophile to the ortho position through chelation. This role is crucial for the high regioselectivity of the reaction. orgsyn.org

Triethylamine (Et₃N) : A base used to facilitate the reaction, likely by deprotonating the phenol and activating the reagents. chemicalbook.comchemicalbook.com

The following table summarizes typical conditions for the MgCl₂-mediated formylation of 2-tert-butylphenol.

Reagent/ParameterRole / ValueSource(s)
Substrate 2-tert-Butylphenol chemicalbook.comchemicalbook.com
Catalyst Magnesium Chloride (MgCl₂) chemicalbook.comorgsyn.org
Formyl Source Paraformaldehyde chemicalbook.comchemicalbook.com
Base Triethylamine chemicalbook.comchemicalbook.com
Solvent Tetrahydrofuran (THF) chemicalbook.comchemicalbook.com
Temperature Reflux chemicalbook.comchemicalbook.com
Yield ~90% chemicalbook.comchemicalbook.com

Once the aldehyde precursor, 3-tert-butyl-2-hydroxybenzaldehyde, is obtained, it is typically converted to the target benzamide (B126) in a two-step sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid, 3-tert-butyl-2-hydroxybenzoic acid (also known as 3-tert-butylsalicylic acid). nih.gov This is a standard transformation in organic synthesis.

The final step is the amidation of the carboxylic acid. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with ammonia (B1221849). For the closely related 3,5-di-tert-butyl-4-hydroxybenzoic acid, amidation has been successfully performed, providing a template for this reaction. researchgate.net

The characterization of fleeting reaction intermediates is crucial for understanding reaction mechanisms, though it is often challenging due to their instability. nih.gov In the synthesis of this compound, several key intermediates have been proposed or identified through mechanistic studies and theoretical calculations.

In the Duff reaction , the electrophilic species is not formaldehyde (B43269) itself but an iminium ion (CH₂⁺NR₂) generated from the protonation and subsequent ring-opening of HMTA. chemeurope.comwikipedia.org The reaction is thought to proceed via an initial aminomethylation of the phenol to form a benzylamine-type intermediate, which then undergoes an intramolecular redox reaction before final hydrolysis to the aldehyde. chemeurope.com More detailed theoretical studies using Density Functional Theory (DFT) have provided deeper insight, suggesting that the selectivity-determining step is the formation of a cyclohexa-2,4-dienone intermediate . semanticscholar.orgresearchgate.net This intermediate arises from the attack of the phenol onto the iminium ion, a process guided and stabilized by a hydrogen bond between the phenolic hydroxyl group and the approaching electrophile, which enforces the ortho-selectivity. semanticscholar.orgresearchgate.net

For the subsequent amidation of the carboxylic acid intermediate (3-tert-butyl-2-hydroxybenzoic acid), the reaction proceeds through an activated acyl species . If the carboxylic acid is first converted to an acyl chloride (using, for example, thionyl chloride), the acyl chloride itself is the reactive intermediate. Alternatively, if peptide coupling agents are used, other intermediates such as O-acylisoureas (from carbodiimides like DCC) or activated esters are formed to render the carbonyl carbon sufficiently electrophilic for attack by ammonia.

Functional Group Transformations of the this compound Core

The this compound molecule possesses three distinct functional domains ripe for chemical transformation: the amide group, the phenolic hydroxyl group, and the tert-butyl substituent.

The amide functional group offers several avenues for modification.

Reduction to an Amine : The amide can be completely reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This transformation is most commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.comlibretexts.orgmasterorganicchemistry.com Weaker reagents such as sodium borohydride (B1222165) are ineffective for this purpose. orgoreview.com The mechanism of LiAlH₄ reduction involves an initial nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the expulsion of an oxygen-aluminate leaving group to form a transient iminium ion intermediate . This intermediate is then rapidly reduced by a second equivalent of hydride to yield the final amine. libretexts.orgmasterorganicchemistry.com More modern, catalytic methods using hydroboration or hydrosilylation have also been developed for this transformation. nih.govorganic-chemistry.org

N-Alkylation : The primary amide contains two N-H bonds that can undergo substitution. N-alkylation can be accomplished using catalytic "borrowing hydrogen" methodologies, which are highly atom-economical. nih.govionike.com In this process, a transition metal catalyst (e.g., based on Co, Pd, or Ru) temporarily "borrows" hydrogen from an alcohol substrate, oxidizing it to an aldehyde. nih.govresearchgate.net The aldehyde then undergoes condensation with the amide's N-H group, and the resulting C=N bond is subsequently hydrogenated by the catalyst using the borrowed hydrogen, affording the N-alkylated amide. nih.gov

Hydrolysis : Under more forceful conditions, such as heating in strong aqueous acid or base, the amide bond can be hydrolyzed to regenerate the parent 3-tert-butyl-2-hydroxybenzoic acid and release ammonia. libretexts.org

The phenolic hydroxyl group is acidic and nucleophilic, allowing for characteristic reactions such as etherification and esterification.

Etherification (O-Alkylation) : The hydroxyl group can be converted into an ether via reactions with alkylating agents. A classic example is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. This reactivity is demonstrated in related systems, such as the synthesis of salicylamide-O-acetic acid amides, where the phenolic oxygen is alkylated. google.com Various catalysts can also facilitate this process; for instance, erbium triflate (Er(OTf)₃) has been used for the formation of tert-butyl ethers from phenols. organic-chemistry.org

Esterification (O-Acylation) : Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base will convert the hydroxyl group into an ester. This is a fundamental transformation for phenolic compounds.

The tert-butyl group is generally regarded as chemically inert due to the strength and steric hindrance of its C-H bonds. However, recent advances in catalysis have enabled its selective functionalization.

A notable transformation is the catalytic hydroxylation of the tert-butyl group's primary C(sp³)-H bonds. This has been achieved using specialized manganese-based catalysts in the presence of an oxidant like hydrogen peroxide (H₂O₂). nih.govacs.orgnih.gov The development is significant as it provides a method to functionalize a typically unreactive site.

The proposed mechanism for this reaction involves a high-valent manganese-oxo (Mn=O) species as the active oxidant. This powerful electrophilic species initiates the reaction by abstracting a hydrogen atom from one of the methyl groups of the tert-butyl substituent in a process known as Hydrogen Atom Transfer (HAT). This generates a primary alkyl radical and a manganese-hydroxo intermediate [Mn-OH]. These two species, held in close proximity within the solvent cage, undergo a very fast "oxygen rebound" step, where the hydroxyl group is transferred to the carbon radical, forming the primary alcohol product. nih.govacs.org The success of this reaction often depends on a careful choice of catalyst ligand and reaction conditions to control selectivity. nih.govuu.nl The synthesis of tert-butyl-hydroxylated benzaldehyde derivatives has been reported, underscoring the synthetic utility of this type of C-H oxidation. nih.gov

FeatureDescriptionSource(s)
Reaction Catalytic C(sp³)-H Hydroxylation nih.govacs.org
Catalyst Manganese (Mn) complexes (e.g., Mn(PDP), Mn(TIPS-mcp)) acs.orgnih.gov
Oxidant Hydrogen Peroxide (H₂O₂) nih.govacs.org
Key Intermediate High-valent Manganese-Oxo species nih.govacs.org
Mechanism Hydrogen Atom Transfer (HAT) followed by Oxygen Rebound nih.govacs.org
Significance Functionalization of a chemically inert tert-butyl group nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl group and the weakly electron-donating tert-butyl group. Both of these groups are ortho, para-directors. However, the positions ortho and para to the hydroxyl group are C4, C6, and the carbon bearing the tert-butyl group. The position ortho to the tert-butyl group and meta to the hydroxyl group is C4. The position para to the tert-butyl group is C5. The directing effects of these groups and the steric hindrance imposed by the bulky tert-butyl group play a crucial role in determining the regioselectivity of substitution reactions.

The hydroxyl group, being a powerful activating group, strongly directs incoming electrophiles to the positions ortho and para to it. The tert-butyl group, also an ortho, para-director, reinforces this directing effect. However, the large size of the tert-butyl group at position 3 sterically hinders attack at the C4 position. The C6 position is ortho to the hydroxyl group and meta to the tert-butyl group, and the C5 position is para to the hydroxyl group and meta to the tert-butyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly activating hydroxyl group and less sterically hindered.

While specific studies on the electrophilic substitution of this compound are limited, the reactivity can be inferred from its close analog, 3-tert-butyl-2-hydroxybenzaldehyde. For instance, bromination of 3-tert-butyl-2-hydroxybenzaldehyde yields 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde, and chloromethylation introduces a chloromethyl group at the 5-position. sigmaaldrich.com These reactions highlight the directing influence of the hydroxyl and tert-butyl groups towards the C5 position.

ReactionReagentsProductReference
BrominationBr₂5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde sigmaaldrich.com
ChloromethylationNot specified3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde sigmaaldrich.com
Table 1: Examples of Electrophilic Aromatic Substitution on a Related Compound

Nucleophilic aromatic substitution on the unmodified benzene ring of this compound is generally not favored. The aromatic ring is electron-rich due to the presence of the activating hydroxyl and tert-butyl groups, which repels nucleophiles. For nucleophilic aromatic substitution to occur, the ring typically needs to be substituted with strong electron-withdrawing groups and possess a good leaving group, neither of which are present in the parent molecule.

Oxidative and Reductive Chemistry of this compound

The oxidative and reductive chemistry of this compound is primarily centered around the phenolic hydroxyl group and the aromatic system.

Electron Transfer Processes

The electrochemical oxidation of phenolic compounds has been extensively studied. scispace.comuc.ptuc.pt The oxidation of phenols at an electrode surface typically involves an initial one-electron transfer to form a phenoxyl radical. scispace.com The oxidation potential of phenols is influenced by the nature of the substituents on the aromatic ring. acs.org Electron-donating groups, such as the tert-butyl group, generally lower the oxidation potential, making the compound easier to oxidize.

In the case of this compound, the initial electron transfer would lead to the formation of the corresponding phenoxyl radical. This process is often irreversible and can be followed by further reactions of the generated radical species. The stability of the resulting phenoxyl radical is enhanced by the delocalization of the unpaired electron over the aromatic ring and potentially by the presence of the tert-butyl group.

Compound TypeInitial Oxidation StepKey IntermediateInfluencing Factors
Substituted PhenolsOne-electron transferPhenoxyl radicalNature and position of substituents
Table 2: General Electron Transfer Process for Phenolic Compounds

Investigation of Radical Reaction Pathways

The formation of a phenoxyl radical from this compound via hydrogen atom abstraction from the phenolic hydroxyl group is a plausible radical reaction pathway. This can be initiated by other radical species or by photochemical or thermal means. The resulting phenoxyl radical is stabilized by resonance.

Another potential site for radical formation is the N-H bond of the amide group. Radical reactions involving N-aryl benzamides have been studied, where radical cyclization reactions can occur. acs.org A bulky tert-butyl substituent on the nitrogen of an amide has been shown to influence the conformation and facilitate certain radical reactions. acs.org While the tert-butyl group in this compound is on the ring, its steric influence could still play a role in the reactivity of any radical intermediates.

The investigation of radical reaction pathways could involve trapping experiments to identify transient radical species or computational studies to model the stability and reactivity of potential radical intermediates. For instance, in the presence of a radical initiator and a suitable trapping agent, the formation of products derived from the phenoxyl radical or an amide-centered radical could be observed. The abstraction of a hydrogen atom from the phenolic hydroxyl group is generally a favorable process in the presence of a suitable radical initiator. rsc.org

Computational and Theoretical Investigations of 3 Tert Butyl 2 Hydroxybenzamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide insights into the molecule's stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a flexible molecule like 3-Tert-butyl-2-hydroxybenzamide, which has rotatable bonds connecting the amide and tert-butyl groups to the benzene (B151609) ring, multiple stable conformations may exist. A thorough investigation would involve mapping the conformational energy landscape to identify the global minimum energy structure and other low-energy conformers. However, specific studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of different conformers for this compound are not present in the surveyed literature.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. While general principles of FMO theory apply, specific calculated values for the HOMO-LUMO gap and visualizations of these orbitals for this compound have not been published.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping illustrates the charge distribution within a molecule and is used to predict how it will interact with other molecules. The map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This analysis is crucial for understanding non-covalent interactions. Despite its utility, MESP maps and detailed charge distribution analyses specific to this compound are not documented in available research.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This allows for the exploration of conformational changes and the influence of the surrounding environment.

Exploration of Conformational Space and Dynamics in Different Environments

MD simulations can reveal how the molecule flexes, bends, and rotates in various environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. This provides a dynamic picture of the molecule's behavior that complements the static information from quantum chemical calculations. Research detailing the exploration of the conformational space and dynamics of this compound is currently lacking.

Modeling Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent. Computational models can simulate these effects, showing how interactions with solvent molecules can stabilize certain conformations over others. Specific studies modeling the impact of different solvents on the conformational preferences of this compound have not been identified.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For salicylamide (B354443) derivatives, these studies have been instrumental in identifying the key structural attributes required for their biological function. nih.gov QSAR models, in particular, use statistical methods to correlate the chemical structure of compounds with their biological activity, providing predictive models for new derivatives. nih.gov

Ligand efficiency (LE) is a critical metric in drug discovery used to evaluate the binding efficiency of a compound relative to its size. It is calculated from the binding affinity and the number of non-hydrogen atoms (heavy atom count, HAC). rgdscience.comnih.gov A higher LE value is generally desirable, as it indicates a more efficient binding interaction. Other related metrics include the binding efficiency index (BEI), which scales potency with molecular weight, and lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. sciforschenonline.orgresearchgate.net

The computational assessment of these metrics for this compound and its analogs allows for the selection of promising candidates for further development. By calculating properties such as the logarithm of the partition coefficient (logP) and the topological polar surface area (tPSA), researchers can estimate the druglikeness of a compound. rgdscience.com

Below is a table illustrating typical ligand efficiency metrics that would be computationally assessed for a series of hypothetical salicylamide derivatives, including a parent salicylamide, to demonstrate the evaluation process.

CompoundIC₅₀ (nM)pIC₅₀Heavy Atom Count (HAC)Molecular Weight (MW)Ligand Efficiency (LE)Binding Efficiency Index (BEI)
Salicylamide15005.8210137.140.5842.4
This compound 500 6.30 14 193.24 0.45 32.6
Derivative A2506.6016225.290.4129.3
Derivative B1007.0018257.340.3927.2

This table contains illustrative data.

The introduction of a tert-butyl group at the 3-position of the salicylamide scaffold has significant steric and electronic effects that influence its molecular interactions. The bulky nature of the tert-butyl group can impact the conformation of the molecule, which in turn affects its binding to biological targets. This steric hindrance can enhance selectivity by preventing non-specific binding.

Theoretical models, such as Density Functional Theory (DFT), are employed to predict how substituents like the tert-butyl group alter the electronic distribution within the molecule. mdpi.com These calculations can reveal changes in the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with protein residues. utmb.edu For instance, the tert-butyl group, being electron-donating, can influence the acidity of the phenolic hydroxyl group and the basicity of the amide, thereby modulating hydrogen bonding capabilities. acs.org

The following table outlines the predicted effects of different substituents on the molecular properties of a salicylamide core, based on general principles of physical organic chemistry.

Substituent at 3-positionElectronic EffectSteric EffectPredicted Impact on Hydrogen BondingPredicted Impact on Receptor Binding
-H (Salicylamide)NeutralMinimalBaselineBaseline
-C(CH₃)₃ (Tert-butyl) Weakly Electron-Donating Large May strengthen intramolecular H-bond May enhance selectivity through steric fit
-ClElectron-Withdrawing, InductiveSmallMay weaken intramolecular H-bondCan participate in halogen bonding
-OCH₃Electron-Donating, ResonanceMediumMay strengthen intramolecular H-bondCan act as a hydrogen bond acceptor

This table contains illustrative data based on established chemical principles.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the potential energy surface of the reaction, identifying the most likely reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products.

The synthesis of salicylamides can proceed through various routes, such as the amidation of a salicylic (B10762653) acid derivative. Theoretical methods can elucidate the energetics of these pathways. Transition state theory is used to characterize the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. rsc.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. rsc.org

For a hypothetical reaction step, such as the amide bond formation, computational analysis would provide the following energetic details:

Reaction SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.0 (Reference)0.0 (Reference)
Transition State+25.3+28.5
Intermediate-5.2-3.8
Products-15.8-14.1

This table contains illustrative data for a hypothetical reaction step.

These computational investigations are crucial for understanding the underlying principles that govern the properties and synthesis of this compound, guiding the design of more effective molecules.

Coordination Chemistry and Ligand Properties of 3 Tert Butyl 2 Hydroxybenzamide

Chelating Capabilities of the 2-Hydroxybenzamide Ligand System

The 2-hydroxybenzamide framework, known commonly as salicylamide (B354443), is a well-recognized ligand in coordination chemistry. chemeo.comnih.gov Its ability to form stable complexes with a variety of metal ions stems from the strategic placement of its donor atoms.

The 2-hydroxybenzamide molecule possesses two primary coordination sites: the phenolic hydroxyl group (-OH) and the amide group (-CONH₂). noaa.gov This arrangement allows for several potential binding modes. The most prevalent mode is bidentate chelation, where the ligand binds to a central metal ion through both the deprotonated phenolic oxygen and the amide oxygen. This forms a stable six-membered chelate ring, a favored configuration in coordination chemistry.

While amides can theoretically coordinate through the nitrogen atom, coordination via the carbonyl oxygen is generally preferred due to the greater localization of electron density. noaa.gov Therefore, 3-tert-butyl-2-hydroxybenzamide is expected to act predominantly as a bidentate O,O-donor ligand.

The introduction of a tert-butyl group at the 3-position (ortho to the hydroxyl group and meta to the amide group) has a profound impact on the ligand's coordination behavior.

Electronic Influence : The tert-butyl group acts as an electron-donating group through induction. This effect increases the electron density on the aromatic ring, which in turn enhances the basicity and donor strength of the phenolic oxygen. A more electron-rich donor atom can form a stronger, more stable coordinate bond with the metal ion. This electronic contribution can partially counteract the destabilizing effects of steric strain.

Synthesis and Characterization of Metal Complexes

While the coordination potential of the this compound ligand is clear from its structure, specific literature detailing the synthesis and characterization of its discrete complexes with various transition metals is limited in the provided search results. Research in this area has more frequently focused on related ligands, such as Schiff bases derived from 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) or 3,5-di-tert-butyl-2-hydroxybenzaldehyde. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net

The synthesis of metal complexes with ligands analogous to this compound, such as those derived from salicylaldehydes or other benzoylhydrazones, is well-documented. researchgate.netresearchgate.netresearchgate.net These syntheses typically involve the reaction of the ligand with a metal salt (e.g., chloride, acetate (B1210297), or sulfate) in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.net For this compound, one would anticipate the formation of neutral complexes, often with a 2:1 ligand-to-metal ratio, where the ligand acts as a monobasic bidentate chelator. However, specific experimental studies confirming the formation and isolation of Cu(II), Co(II), Ni(II), or Mn(II) complexes with this particular amide ligand are not extensively covered in the available research.

The characterization of metal complexes relies heavily on spectroscopic methods to elucidate the coordination environment.

UV-Visible Spectroscopy : The electronic spectra of the metal complexes would be expected to differ significantly from that of the free ligand. Coordination to a metal ion typically causes shifts in the intraligand π-π* and n-π* transition bands. mdpi.com More importantly, new absorption bands corresponding to d-d transitions (for d-block metals like Cu(II), Co(II), and Ni(II)) and ligand-to-metal charge transfer (LMCT) bands would appear, providing information about the geometry and electronic structure of the complex. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic metal ions like Cu(II) and Mn(II), EPR spectroscopy is a powerful tool. The EPR spectrum of a Cu(II) complex, for instance, can provide detailed information about the coordination geometry (e.g., square planar or distorted octahedral) and the nature of the metal-ligand bonding. researchgate.netresearchgate.net The g-values and hyperfine coupling constants derived from the spectrum are characteristic of the electronic environment of the copper ion.

Detailed spectroscopic data for complexes of this compound are not present in the search results, but the table below shows representative data for a related Cu(II) complex with a Schiff base ligand derived from a similar aldehyde, illustrating the type of information these techniques provide.

Representative Spectroscopic Data for a Related Copper(II) Helicate Complex

Property Value/Observation Significance
Ligand Schiff Base from 3-tert-butyl-2-hydroxybenzaldehyde Illustrates coordination of a related structural motif
Complex [Cu₂(L₂)] Dinuclear Copper(II) Helicate
MALDI-TOF MS Peak for [Cu₂L₂ + H]⁺ Confirms the formation of the dinuclear complex
EPR Spectroscopy Anisotropic signal Typical for Cu(II) complexes, indicates specific geometry

Data derived from studies on related Schiff base complexes. semanticscholar.org

Catalytic Applications of this compound-Metal Complexes

Metal complexes are widely studied for their catalytic activity in various organic transformations. mdpi.comchemrxiv.org Salen complexes, which are derived from salicylaldehyde (B1680747) derivatives, for example, are known catalysts for reactions like asymmetric epoxidation. The combination of a redox-active metal center and a tunable ligand framework allows for the design of specialized catalysts.

While metal complexes of ligands related to this compound have shown promise in catalytic applications such as oxidation and polymerization, specific studies detailing the catalytic use of complexes derived directly from this compound are not found in the provided search results. mdpi.comacs.org The steric and electronic properties conferred by the tert-butyl group suggest that its metal complexes could potentially be explored as catalysts where substrate selectivity and kinetic stability are important factors.

Research on this compound Remains Limited

Extensive research into the chemical compound this compound, specifically concerning its coordination chemistry, catalytic properties, and application in ligand design, has yielded insufficient publicly available data to construct a detailed scientific article as outlined. While related compounds and general principles in these fields are well-documented, information focusing solely on this compound is not readily found in the current body of scientific literature accessible through public search domains.

Efforts to locate specific studies on the biomimetic catalytic behavior of this compound, such as its potential for catecholase-like activity, have been unsuccessful. Similarly, there is a lack of specific research detailing its participation in oxidative transformations or radical chemistry. Consequently, an analysis of ligand design strategies employing this particular compound to achieve tunable metal ion selectivity and enhance catalytic efficiency cannot be substantiated with direct scientific evidence.

The fields of coordination chemistry and catalysis heavily rely on empirical data from synthesized and characterized compounds. For instance, the study of catecholase-like activity involves the synthesis of metal complexes, often with copper, and the kinetic analysis of their catalytic oxidation of catechols. researchgate.netresearchgate.netunze.baunze.banih.gov The design of ligands for specific functions, such as metal ion selectivity, is an area of significant research, focusing on how the ligand's electronic and steric properties influence its coordination with metal ions. researchgate.netnih.govrsc.orgnih.gov However, without specific studies on this compound, any discussion would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific properties and potential applications of this compound in the areas of coordination chemistry and catalysis. Until such research becomes available, a comprehensive and factual article on this specific compound cannot be generated.

Derivatization Strategies and Analog Development of 3 Tert Butyl 2 Hydroxybenzamide

Systematic Modification of the Benzene (B151609) Ring

Introduction of Halogen and Pseudohalogen Substituents

The introduction of halogen atoms onto the benzene ring of the 3-tert-butyl-2-hydroxybenzamide scaffold is a common strategy to modify its electronic properties and metabolic stability. While direct halogenation of this compound is not widely documented, the synthesis of halogenated precursors, particularly 3-tert-butyl-2-hydroxybenzaldehyde (B1333914), is a well-established route. These halogenated aldehydes can then be readily converted to the corresponding amides.

For instance, 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde can be synthesized and subsequently used to produce the corresponding 5-bromo-3-tert-butyl-2-hydroxybenzamide. chemicalbook.com Similarly, the introduction of a chloromethyl group at the 5-position of 3-tert-butyl-2-hydroxybenzaldehyde provides a reactive handle for further functionalization. The synthesis of these halogenated precursors often involves electrophilic aromatic substitution reactions on the corresponding phenol (B47542).

Table 1: Examples of Halogenated 3-Tert-butyl-2-hydroxybenzaldehyde Precursors

Compound NameStructureNotes
5-Bromo-3-tert-butyl-2-hydroxybenzaldehydePrecursor for 5-bromo-3-tert-butyl-2-hydroxybenzamide. chemicalbook.com
3-Tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehydeProvides a site for further synthetic modifications.

Alkylation, Arylation, and Functional Group Interconversion on the Aromatic Ring

The introduction of alkyl and aryl groups, as well as the interconversion of existing functional groups on the benzene ring, offers a pathway to a wide array of this compound analogs.

Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orgacs.orglibretexts.org While direct alkylation of this compound can be challenging due to the presence of the deactivating amide group, this reaction is more readily performed on the precursor, 2-tert-butylphenol (B146161), before the formylation and amidation steps. The bulky tert-butyl group already present on the ring directs incoming electrophiles primarily to the para position. varsitytutors.com However, polyalkylation can be a competing side reaction. libretexts.org

Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions, such as the Suzuki coupling. This typically involves the reaction of a halogenated precursor, like 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde, with an arylboronic acid in the presence of a palladium catalyst. The resulting arylated aldehyde can then be converted to the desired this compound derivative.

Functional Group Interconversion: Existing functional groups on the aromatic ring can be chemically transformed to create new analogs. For example, a nitro group can be reduced to an amino group, which can then be further modified. An aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, expanding the range of accessible derivatives.

Synthesis of Analogues with Varied Electronic Properties (e.g., electron-donating and withdrawing groups)

The electronic nature of the benzene ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can significantly impact the compound's reactivity, and interactions with biological targets.

Electron-Donating Groups: Methoxy (B1213986) groups are common EDGs that can be introduced through various methods, often involving the alkylation of a hydroxyl group. The synthesis of N-butyl-2-hydroxy-6-methoxybenzamide demonstrates the incorporation of a methoxy group, which can influence the molecule's hydrogen bonding capacity and lipophilicity. nih.gov The electronic effects of substituents on a pyridyl ring attached to a related phenol scaffold have also been shown to modulate the properties of the molecule, with electron-donating groups increasing the basicity of the pyridine (B92270) nitrogen. sigmaaldrich.com

Table 2: Examples of this compound Analogs with Varied Electronic Properties

Derivative TypeFunctional GroupSynthetic Approach
Electron-WithdrawingNitro (-NO2)Nitration of a salicylaldehyde (B1680747) precursor followed by amidation. nih.gov
Electron-DonatingMethoxy (-OCH3)Alkylation of a hydroxyl group on the aromatic ring. nih.gov

Diversification at the Amide Nitrogen

Modification of the amide nitrogen is a crucial strategy for creating a diverse library of this compound derivatives. This approach allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to complex heterocyclic moieties.

Synthesis of N-Alkyl and N-Aryl Substituted this compound Derivatives

The synthesis of N-alkyl and N-aryl derivatives of this compound is typically achieved through the coupling of 3-tert-butyl-2-hydroxybenzoic acid (or its activated form, such as an acid chloride) with a primary or secondary amine.

N-Alkyl Derivatives: A variety of N-alkyl amides can be prepared using this method. For example, the reaction of 2-benzyloxy-N-butylbenzamides highlights a general approach for synthesizing N-butyl substituted benzamides. nih.gov The use of different alkylamines allows for the systematic variation of the chain length, branching, and the presence of other functional groups on the N-substituent.

N-Aryl Derivatives: Similarly, N-aryl derivatives can be synthesized by reacting the benzoic acid precursor with anilines. The synthesis of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides, while a more complex structure, demonstrates the formation of an N-aryl amide bond as a key step. nih.govmarquette.edu

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification. Its reactivity allows for the introduction of a variety of functional groups, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Formation of Ethers and Esters

The conversion of the hydroxyl group into ethers and esters represents a fundamental derivatization strategy. These modifications can serve as prodrugs or can be used to probe structure-activity relationships.

A common approach to synthesizing tert-butyl ethers from phenols involves the use of tert-butyl bromide in the presence of a base. researchgate.net Another method employs tert-butyl acetate (B1210297) with a catalytic amount of a strong acid like perchloric acid. nih.gov Environmentally friendly methods have also been developed, utilizing catalysts such as erbium(III) triflate under solvent-free conditions for the formation of tert-butyl ethers. organic-chemistry.org

Esterification of the hydroxyl group can be achieved through various standard procedures. For instance, reaction with an appropriate acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. The synthesis of benzoate (B1203000) esters from similar phenolic compounds has been reported as a strategy to improve potency and stability in drug discovery programs. nih.gov

Below is a table summarizing common reagents for the formation of ethers and esters from phenolic hydroxyl groups.

DerivativeReagent(s)Catalyst/Conditions
tert-Butyl Ethertert-Butyl BromideBasic Lead Carbonate
tert-Butyl Ethertert-Butyl AcetatePerchloric Acid
tert-Butyl EtherDi-tert-butyl carbonate (Boc₂O)Mg(ClO₄)₂
EsterAcid Chloride/AnhydrideBase (e.g., Pyridine, Triethylamine)
Benzoate EsterBenzoyl ChlorideBase

Strategies for Masking and Unmasking the Hydroxyl Functionality

The temporary protection, or masking, of the hydroxyl group is often a necessary step in a multi-step synthesis to prevent unwanted side reactions. The tert-butyl group is a common protecting group for hydroxyl functions due to its stability under a range of conditions.

The deprotection, or unmasking, of a tert-butyl ether can be accomplished under acidic conditions. Aqueous phosphoric acid is an effective and environmentally benign reagent for the cleavage of tert-butyl ethers. organic-chemistry.org Another mild method for deprotection involves the use of a CeCl₃·7H₂O/NaI system. organic-chemistry.org For rapid deprotection, microwave irradiation in the presence of Er(OTf)₃ in methanol (B129727) has been shown to be effective. organic-chemistry.org

The following table outlines strategies for the deprotection of tert-butyl ethers.

Protecting GroupDeprotection Reagent(s)Conditions
tert-Butyl EtherAqueous Phosphoric AcidMild conditions
tert-Butyl EtherCeCl₃·7H₂O / NaIMild conditions
tert-Butyl EtherEr(OTf)₃ / MethanolMicrowave irradiation
tert-Butyl BenzoatePotassium Hydroxide (B78521) / THFAmbient temperature

Construction of Multifunctional Benzamide (B126) Scaffolds

Building upon the core this compound structure, the development of multifunctional scaffolds involves the rational design and synthesis of analogues that possess multiple chemically active sites. This approach can lead to compounds with enhanced or novel biological activities.

Rational Design and Synthesis of Analogues with Multiple Chemically Active Sites

Rational drug design principles can guide the modification of the this compound scaffold to introduce additional functional groups. science.gov This can involve the incorporation of other pharmacophoric elements to interact with multiple biological targets or different regions of the same target.

For instance, the aromatic ring of the benzamide moiety can be further substituted with groups that can act as hydrogen bond donors or acceptors, or that can modulate the electronic properties of the molecule. The synthesis of such analogues often involves multi-step sequences. A general approach could involve the condensation of a suitably functionalized aminophenol with a substituted benzoic acid. The synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been reported, demonstrating the feasibility of creating complex benzamide structures. researchgate.net

Probing Molecular Recognition and Binding Mechanisms through Structural Variation

The systematic structural variation of the this compound scaffold is a powerful tool for probing molecular recognition and understanding binding mechanisms at a molecular level. By synthesizing a library of analogues with modifications at the hydroxyl group, the amide linkage, and the aromatic rings, it is possible to perform structure-activity relationship (SAR) studies.

For example, a study on 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as farnesoid X receptor (FXR) antagonists revealed that replacing the benzoate with a benzamide improved stability. nih.gov Such studies, often complemented by computational methods like molecular docking, can elucidate the key interactions between the ligand and its binding site. researchgate.net The X-ray structure of a related N-(tert-butyl) acetamide (B32628) derivative bound to its enzyme target was instrumental in guiding further optimization. nih.gov These approaches allow for a detailed understanding of how specific structural features contribute to binding affinity and selectivity.

The table below provides examples of structural variations and their potential impact on molecular recognition.

Structural ModificationPosition of ModificationPotential Impact
Introduction of halogensAromatic ringsAltered electronic properties, potential for halogen bonding
Variation of alkyl groupstert-Butyl positionProbing steric tolerance in the binding pocket
Modification of the amide linkerBenzamide linkageAltered hydrogen bonding capacity and conformational flexibility
Introduction of polar groupsAromatic ringsEnhanced solubility and potential for new hydrogen bonds

Applications in Chemical Synthesis and Materials Science

3-Tert-butyl-2-hydroxybenzamide as a Building Block in Complex Organic Synthesis

The utility of this compound in organic synthesis is intrinsically linked to its precursor, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914), and the broader class of salicylamides. The ortho-hydroxy and amide groups are key features that allow for predictable reactivity and the formation of stable intramolecular hydrogen bonds. sarchemlabs.com

While this compound is a specialty chemical itself, it is conceptually derived from more common starting materials. The synthesis typically begins with its aldehyde analogue, 3-tert-butyl-2-hydroxybenzaldehyde, which is prepared from 2-tert-butylphenol (B146161). chemicalbook.com This aldehyde can be oxidized to form the corresponding carboxylic acid, which is the direct precursor to the target amide.

This synthetic relationship positions this compound as a valuable intermediate for producing more complex molecules. For instance, structurally similar di-tert-butylated hydroxyphenylcarbamoyl moieties have been incorporated into long-chain fatty acids to create novel amphiphilic antioxidants. nih.gov This demonstrates the role of the substituted hydroxybenzamide core in constructing specialty compounds designed for specific functions, such as interacting with cell membranes. nih.gov The parent compound, salicylamide (B354443), is considered an excellent scaffold for developing derivatives in medicinal chemistry research. sarchemlabs.com

Precursor Synthesis Example: 3-tert-Butyl-2-hydroxybenzaldehyde
Starting Materials 2-tert-butylphenol, magnesium chloride, paraformaldehyde
Reagent Triethylamine (B128534)
Solvent Tetrahydrofuran (B95107) (THF)
Conditions Reflux, 3 hours
Yield ~90%
Data sourced from ChemicalBook. chemicalbook.com

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency. While specific examples detailing the use of this compound in MCRs are not widely documented, amide-containing structures are frequently employed in these sophisticated transformations. The Ugi multi-component reaction, for example, is a powerful method for rapidly synthesizing libraries of complex amide-containing molecules. nih.gov This reaction strategy has been used to create potent, non-covalent small molecule inhibitors for enzymes like the SARS-CoV 3CL protease. nih.gov The inherent reactivity of the salicylamide scaffold suggests its potential utility as a component in similar MCR or cascade sequences to generate novel chemical entities with diverse structures and functions.

Employment in Catalyst Design and Asymmetric Catalysis

The 3-tert-butyl-salicyl structural motif is a cornerstone in the design of ligands for coordination chemistry and catalysis. The aldehyde precursor, 3-tert-butyl-2-hydroxybenzaldehyde, is readily used to synthesize Schiff base ligands. mdpi.com These ligands, when complexed with metal ions like copper(II), can direct the self-assembly of intricate, chiral structures such as double-stranded helicates. mdpi.com

In a specific example, a Schiff base ligand was synthesized by reacting 3-tert-butyl-2-hydroxybenzaldehyde with 4,4′-methylenedianiline. The resulting ligand, upon reaction with copper, formed a neutral copper(II) helicate. mdpi.com Research has shown that the specific placement of the tert-butyl group (ortho vs. para) on the salicylaldehyde (B1680747) ring directly influences the magnetic properties of the final metallosupramolecular assembly. mdpi.com This highlights the critical role of the 3-tert-butyl-2-hydroxy functional group arrangement in fine-tuning the properties of metal complexes, a key principle in the development of catalysts for asymmetric synthesis and functional materials.

Schiff Base Ligand Synthesis for Catalyst Development
Aldehyde Component 3-tert-butyl-2-hydroxybenzaldehyde
Amine Component 4,4′-methylenedianiline
Solvent Absolute Ethanol (B145695)
Catalyst p-toluenesulfonic acid
Resulting Structure Schiff Base Ligand (H₂L²) for Copper(II) Helicate Formation
Data sourced from MDPI. mdpi.com

Contribution to the Development of Functional Materials

The same structural features that make this compound valuable in synthesis—hydrogen bonding capabilities, steric bulk, and defined geometry—also make it a candidate for inclusion in functional materials.

Specific photophysical studies on this compound are limited in the literature. However, the influence of tert-butyl groups on the properties of optical materials is well-established in other molecular systems. For example, the introduction of a tert-butyl group onto the core of a BODIPY dye was found to cause significant changes in its photophysical behavior. rsc.org The steric hindrance from the bulky group induced a geometric distortion in the molecule's excited state, leading to a rapid, non-radiative decay pathway. This resulted in a broad, red-shifted fluorescence with a very low quantum yield. rsc.org This principle demonstrates that the tert-butyl group in this compound could be strategically employed to modulate the photophysical properties (like absorption, emission, and fluorescence lifetime) of larger systems, a crucial aspect in the design of novel sensors, probes, or other optical materials.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The salicylamide framework is exceptionally well-suited for this purpose. The ortho-hydroxyl and amide groups can form a strong intramolecular hydrogen bond, which planarizes the molecule and makes its intermolecular interactions more predictable. sarchemlabs.com

This inherent directionality makes this compound a promising building block for creating self-assembling systems. The amide group is a powerful hydrogen bond donor and acceptor, while the phenolic hydroxyl can also participate in these interactions. These forces can guide the molecules to organize into tapes, sheets, or other complex architectures. Related molecules like salicylic (B10762653) acid have been shown to act as gelators, inducing the formation of supramolecular hydrogels from micellar solutions through controlled non-covalent interactions. rsc.org This suggests the potential for this compound and its derivatives to participate in and direct the self-organization of soft materials.

Perspectives and Future Research Directions

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 3-Tert-butyl-2-hydroxybenzamide and its derivatives is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign processes. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on the adoption of green chemistry principles to overcome these limitations.

Advanced methodologies such as microwave-assisted synthesis are poised to play a significant role. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the specificity of reactions, often with lower energy consumption compared to conventional heating methods. irjet.netnih.govmdpi.comiium.edu.my For instance, the condensation of a substituted o-phenylenediamine (B120857) with various benzaldehydes has been achieved with high yields in minutes under microwave irradiation, a technique that could be adapted for the amidation of derivatives of 3-tert-butyl-2-hydroxybenzoic acid. nih.goviium.edu.my

Furthermore, the exploration of biocatalysis presents a compelling avenue for the sustainable production of this compound. nih.govresearchgate.net Enzymes, such as lipases and proteases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, minimizing waste and avoiding the use of toxic catalysts. nih.gov The enzymatic synthesis of various amides and esters has been successfully demonstrated and could be a key strategy for the greener production of this compound and its derivatives. nih.govresearchgate.net The development of robust and reusable biocatalysts will be a critical aspect of this research.

Another promising approach is the use of cooperative catalysis , where a combination of a transition metal catalyst and a Lewis acid can enable highly selective transformations. For example, a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been shown to be effective for the ortho-alkylation of phenols, a process that could be conceptually extended to the functionalization of the this compound scaffold. acs.org

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing synthetic routes and designing novel transformations. The interplay between the hydroxyl, amide, and tert-butyl groups dictates the molecule's reactivity and its interaction with other chemical species.

Future research will likely involve detailed kinetic and spectroscopic studies to elucidate the formation of key intermediates and transition states. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on reaction progress and the species involved. For instance, FT-IR and multidimensional NMR have been used to confirm the structure and study the hydrogen bonding of salicylamide (B354443) metabolites, providing a framework for analyzing the behavior of this compound in solution.

The mechanism of action of related salicylaldehyde (B1680747) derivatives involves interactions through their functional groups, such as the formation of Schiff bases by the aldehyde group and hydrogen bonding by the hydroxyl group. Similarly, the amide and hydroxyl groups of this compound are expected to play a crucial role in its chemical transformations.

Predictive Computational Modeling for Rational Molecular and Supramolecular Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for the rational design of new molecules and supramolecular assemblies. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net

Future computational studies could focus on:

Predicting Reactivity: Calculating reaction energy profiles to understand the feasibility of different reaction pathways and to identify the most likely mechanisms.

Designing Novel Derivatives: Simulating the electronic and steric effects of different substituents on the benzamide (B126) ring to design derivatives with tailored properties for specific applications.

Modeling Supramolecular Interactions: Investigating the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the self-assembly of this compound molecules into larger, ordered structures. The formation of two-dimensional supramolecular honeycomb networks by tricarboxylic acid derivatives on surfaces suggests the potential for creating well-defined nanostructures with this compound. mpg.de

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new materials and functional molecules based on this scaffold.

Exploration of Novel Coordination Complexes and Their Diverse Catalytic Scope

The ortho-hydroxybenzamide moiety in this compound is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. The resulting coordination complexes are expected to exhibit interesting structural, electronic, and catalytic properties.

Future research in this area will likely focus on the synthesis and characterization of novel coordination complexes with various transition metals and lanthanides. The bulky tert-butyl group can influence the coordination geometry around the metal center, potentially leading to unique catalytic activities. For example, Schiff base complexes of transition metals are known to catalyze a variety of organic transformations, including oxidations, polymerizations, and carbon-carbon bond-forming reactions. epa.gov Chiral Schiff base-titanium alkoxide catalysts have been synthesized from the related 3-tert-butyl-2-hydroxybenzaldehyde (B1333914). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The exploration of lanthanide complexes is particularly promising. nih.govnih.gov Lanthanide ions, such as terbium(III) and europium(III), are known for their unique luminescent properties, which can be enhanced through coordination with organic ligands that act as "antenna" chromophores. nih.gov The 2-hydroxyisophthalamide (B14833043) (IAM) moiety, structurally related to this compound, has been shown to form highly luminescent and stable complexes with terbium(III), suggesting that this compound could be a valuable ligand for the development of new luminescent materials and probes. nih.gov

Targeted Derivatization Strategies for the Development of Specific Chemical Probes

The development of chemical probes is essential for studying biological processes and for diagnostic applications. The this compound scaffold provides a versatile platform for the design and synthesis of targeted probes.

A key area of future research will be the development of fluorescent probes . By incorporating fluorogenic or fluoromodulating groups into the this compound structure, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biologically important molecule. The design of such probes often relies on photophysical processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

For example, derivatives of salicylamides and related compounds are being explored for their potential in sensing applications. The development of probes for biologically relevant species will be a major focus, with potential applications in medical diagnostics and environmental monitoring.

Emerging Interdisciplinary Research Avenues Involving this compound Chemistry

The unique properties of this compound and its derivatives make them attractive candidates for a variety of interdisciplinary applications, bridging chemistry with materials science, biology, and medicine.

In materials science , there is potential to use this compound as a building block for the synthesis of novel polymers and functional materials. For instance, the incorporation of this compound moieties into polymer chains could impart specific properties, such as thermal stability, antioxidant capabilities, or metal-chelating abilities. Its derivatives could also be explored for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

In medicinal chemistry , derivatives of this compound are being investigated for their potential therapeutic activities. The salicylamide core is a well-known pharmacophore found in a number of biologically active compounds. Research is ongoing to explore the anti-inflammatory, analgesic, and anticancer properties of novel salicylamide derivatives. nih.govnih.gov For example, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as potent inhibitors of the SARS-CoV 3CL protease. nih.gov The design and synthesis of new derivatives with improved efficacy and reduced side effects will be a major focus of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.